4-bromo-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide
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Overview
Description
Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . It’s an important family of compounds due to its wide spectrum of biological activities and therapeutic potential . The substitution of various groups on the isoxazole ring imparts different activity .
Synthesis Analysis
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . For example, Liu et al. synthesized a series of 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles .
Molecular Structure Analysis
Isoxazole has a five-membered ring structure with one oxygen atom and one nitrogen atom at adjacent positions .
Chemical Reactions Analysis
Most synthetic methods for isoxazole synthesis employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .
Scientific Research Applications
Photodynamic Therapy Application
A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis and characterization of a new zinc phthalocyanine with substituents related to benzenesulfonamide derivatives. This compound exhibits excellent properties for photodynamic therapy, particularly in the treatment of cancer, due to its good fluorescence properties and high singlet oxygen quantum yield, crucial for Type II mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Anti-Inflammatory and Anticancer Agents
Küçükgüzel et al. (2013) synthesized novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides. They evaluated these compounds for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase activities. One particular compound showed promise as an anticancer agent without causing tissue damage in liver, kidney, colon, and brain compared to untreated controls (Küçükgüzel et al., 2013).
Carbonic Anhydrase Inhibition
Gul et al. (2016) conducted a study on 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides, investigating their carbonic anhydrase I and II inhibitory effects. The compounds exhibited a range of inhibitory values, with some being identified as potential candidates for further detailed carbonic anhydrase inhibition studies (Gul et al., 2016).
Antimicrobial Agents
Bekhit et al. (2008) synthesized pyrazolyl benzenesulfonamide derivatives and evaluated them for anti-inflammatory activity. Several compounds surpassed the effectiveness of indomethacin, a standard anti-inflammatory drug, and showed selective inhibitory activity towards the COX-2 enzyme. These compounds also displayed superior gastrointestinal safety profiles compared to indomethacin and possessed antimicrobial activities against various bacterial strains (Bekhit et al., 2008).
Mechanism of Action
Target of Action
The primary target of 4-bromo-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide is BRD4 , a protein that plays a key role in the regulation of gene transcription . BRD4 has been identified as an attractive target for cancer treatment .
Mode of Action
The compound interacts with BRD4, inhibiting its function and leading to changes in gene transcription . The binding of the compound to BRD4 disrupts the protein’s ability to bind to acetyl-lysine residues on histone tails of chromatin, thereby regulating gene expression .
Biochemical Pathways
The inhibition of BRD4 affects various biochemical pathways. BRD4 is involved in the transcription of key genes such as Bcl-2, c-Myc, and CDK6 . These genes play essential roles in the proliferation and cell cycle progression of tumor cells . Therefore, the expression of these key oncogenes can be inhibited through the displacement of BRD4 from chromatin .
Pharmacokinetics
In silico predictions indicate that these compounds possess good drug-likeness and pharmacokinetic profile .
Result of Action
The result of the compound’s action is the inhibition of the proliferation of tumor cells. By inhibiting BRD4, the compound disrupts the transcription of oncogenes, leading to the inhibition of tumor cell proliferation .
Future Directions
Properties
IUPAC Name |
4-bromo-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3S/c1-9-8-11(18-15-9)6-7-14-19(16,17)12-4-2-10(13)3-5-12/h2-5,8,14H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDMFDBBOMTZLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNS(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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